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molecular formula C10H14O3 B8370013 1-Methoxy-3-phenoxy-2-propanol

1-Methoxy-3-phenoxy-2-propanol

Cat. No. B8370013
M. Wt: 182.22 g/mol
InChI Key: OXUZKCMICJWVFP-UHFFFAOYSA-N
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Patent
US07473711B2

Procedure details

2-Phenoxymethyl-oxirane (0.15 g, 1.00 mMol) and sodium methoxide (0.054 g, 1.00 mMol) were dissolved in 10 ml of MeOH, then the reaction mixture was refluxed for 3 hours. The solvent MeOH was removed and the residue was extracted with ethyl acetate (3×20 ml), it was washed with brine, dried over MgSO4. The crude product was purified by column (25% EtOAc/Hexane) to yield 1-methoxy-3-phenoxy-propan-2-ol, whose structure is depicted below:
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.054 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][CH:9]1[CH2:11][O:10]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:12][O-:13].[Na+]>CO>[CH3:12][O:13][CH2:11][CH:9]([OH:10])[CH2:8][O:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CC1OC1
Name
sodium methoxide
Quantity
0.054 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent MeOH was removed
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ethyl acetate (3×20 ml), it
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column (25% EtOAc/Hexane)

Outcomes

Product
Name
Type
product
Smiles
COCC(COC1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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